molecular formula C10H9F3N2O B8308660 2,2,2-Trifluoro-1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanol

2,2,2-Trifluoro-1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanol

Cat. No. B8308660
M. Wt: 230.19 g/mol
InChI Key: CLIYOAYEHRAETA-UHFFFAOYSA-N
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Patent
US09150569B2

Procedure details

In n-butanol (2 mL) was dissolved 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethyl acetate (53.2 mg, 0.227 mmol) obtained in Step 2. Bromoacetone (0.042 mL, 0.45 mmol) was added and the mixture was stirred at 130° C. for 24 hours. A saturated aqueous sodium bicarbonate solution and water were added to the reaction mixture. Extraction with ethyl acetate and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure and the residue was dissolved in methanol (2.0 mL). Potassium carbonate (31.4 mg, 0.227 mmol) was added and the mixture was stirred at room temperature for 18 hours. A saturated aqueous ammonium chloride solution was added to the reaction mixture. Extraction with ethyl acetate and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=5/1) to give Compound A30 (20.7 mg, 40% yield).
Quantity
0.042 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
31.4 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethyl acetate
Quantity
53.2 mg
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:10]1[CH:15]=[CH:14][N:13]=[C:12]([NH2:16])[CH:11]=1)[C:6]([F:9])([F:8])[F:7])(=O)C.Br[CH2:18][C:19](=O)[CH3:20].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>C(O)CCC.O>[F:9][C:6]([F:7])([F:8])[CH:5]([C:10]1[CH:15]=[CH:14][N:13]2[CH:18]=[C:19]([CH3:20])[N:16]=[C:12]2[CH:11]=1)[OH:4] |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.042 mL
Type
reactant
Smiles
BrCC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
31.4 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethyl acetate
Quantity
53.2 mg
Type
reactant
Smiles
C(C)(=O)OC(C(F)(F)F)C1=CC(=NC=C1)N
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (2.0 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=5/1)
CUSTOM
Type
CUSTOM
Details
to give Compound A30 (20.7 mg, 40% yield)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(C(O)C1=CC=2N(C=C1)C=C(N2)C)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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